molecular formula C21H25N3O3 B3018141 N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide CAS No. 1797873-09-6

N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide

Cat. No.: B3018141
CAS No.: 1797873-09-6
M. Wt: 367.449
InChI Key: PGVXFMCVDYJRDT-UHFFFAOYSA-N
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Description

N-(2-((4-(3-Methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide is a benzamide derivative featuring a 3-methoxypiperidine moiety linked via an aminophenyl-oxoethyl bridge. The compound’s structure combines a benzamide core with a substituted piperidine ring, which may confer unique pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[2-[4-(3-methoxypiperidin-1-yl)anilino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-27-19-8-5-13-24(15-19)18-11-9-17(10-12-18)23-20(25)14-22-21(26)16-6-3-2-4-7-16/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVXFMCVDYJRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzamide group. The methoxy group is usually introduced through a substitution reaction.

  • Step 1: Synthesis of 3-methoxypiperidine

      Reagents: Piperidine, methanol, acid catalyst

      Conditions: Reflux, 4-6 hours

  • Step 2: Formation of the intermediate

      Reagents: 3-methoxypiperidine, 4-nitroaniline

      Conditions: Solvent (e.g., ethanol), heating

  • Step 3: Reduction of the nitro group

      Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst

      Conditions: Room temperature, atmospheric pressure

  • Step 4: Coupling with benzoyl chloride

      Reagents: Benzoyl chloride, base (e.g., triethylamine)

      Conditions: Solvent (e.g., dichloromethane), room temperature

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring.

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Aqueous or organic solvent, controlled temperature

  • Reduction: : Reduction of the nitro group to an amine is a key step in its synthesis.

      Reagents: Hydrogen gas, Pd/C catalyst

  • Substitution: : The methoxy group can be introduced via nucleophilic substitution.

      Reagents: Methanol, acid catalyst

Major Products

    Oxidation: Formation of N-oxide derivatives

    Reduction: Formation of amine derivatives

    Substitution: Introduction of various substituents on the aromatic ring

Scientific Research Applications

N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzamide group are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related benzamide derivatives, highlighting key differences in substituents, biological activities, and synthesis methods:

Compound Name Key Structural Features Biological Activity Key Differences from Target Compound
Target Compound : N-(2-((4-(3-Methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide - Benzamide core
- 3-Methoxypiperidine substituent
- Oxoethyl-amino-phenyl linker
Not explicitly reported N/A (Baseline for comparison)
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide - Azetidinone (4-membered lactam)
- Dichlorophenyl substituents
Potent antimicrobial agent (Gram+/Gram- bacteria, fungi)
Moderate anticancer (MCF7)
Azetidinone replaces piperidine; chlorine atoms enhance antimicrobial activity.
BILS 22 BS : N-(2-{[4-(2-Amino-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethyl)-N-benzylbenzamide - Thiazole ring
- Benzyl group
Antiviral (herpes helicase–primase inhibitor) Thiazole and benzyl groups alter target specificity; likely improved CNS penetration.
N-[(1E)-3-(4-Methylpiperidin-1-yl)-3-oxo-1-phenylpropen-2-yl]benzamide - 4-Methylpiperidine
- α,β-unsaturated ketone (propenyl group)
Not explicitly reported
(Potential CNS or kinase modulation)
Methyl vs. methoxy on piperidine; conjugated system may influence electronic properties and binding.
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide - Thiazole-furan hybrid
- 3-Methoxybenzyl group
Not explicitly reported
(Possible kinase or antimicrobial activity)
Thiazole-furan core vs. benzamide; methoxy on benzyl rather than piperidine.
2-Chloro-N-{1-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-[(2-methoxyethyl)amino]-2-oxoethyl}benzamide - Chloro and fluorobenzoyl substituents
- 2-Methoxyethyl side chain
Not explicitly reported
(Likely protease or GPCR targeting)
Halogen substituents enhance binding via hydrophobic/hydrogen-bonding interactions; complex side chain.

Structural and Functional Insights

Piperidine vs. Azetidinone: The target compound’s 3-methoxypiperidine group (6-membered ring) may offer greater conformational flexibility and metabolic stability compared to azetidinone-containing analogs (4-membered lactam) .

Thiazole and Heterocyclic Modifications :

  • Thiazole-containing analogs (e.g., BILS 22 BS) exhibit antiviral activity, suggesting that the target compound’s piperidine moiety could be optimized for similar applications by introducing heterocycles .

Halogen Effects :

  • Chlorine or fluorine substituents (e.g., in and ) improve antimicrobial and target-binding affinity through halogen bonding, a feature absent in the target compound .

Synthetic Routes :

  • Many analogs are synthesized via amide coupling (e.g., ) or click chemistry (e.g., triazole formation in ). The target compound likely requires similar methods, emphasizing the need for regioselective piperidine functionalization .

Biological Activity

N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a piperidine ring , a benzamide group , and a methoxy substituent , which contribute to its biological activity. The general structure can be represented as follows:

N 2 4 3 methoxypiperidin 1 yl phenyl amino 2 oxoethyl benzamide\text{N 2 4 3 methoxypiperidin 1 yl phenyl amino 2 oxoethyl benzamide}

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The piperidine and benzamide moieties are crucial for binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects depending on the target pathway involved.

1. Antidiabetic Potential

Recent studies have highlighted the compound's potential in protecting pancreatic beta cells from endoplasmic reticulum (ER) stress, which is critical in the pathogenesis of diabetes. A related analog demonstrated significant protective effects against ER stress-induced dysfunction with an EC50 value of 0.1 ± 0.01 μM, indicating high potency .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectEC50 Value
β-cell ProtectionSignificant protection against ER stress0.1 ± 0.01 μM
Cytotoxicity ReductionReduced cell death under stress conditionsVaries by analog
Enzyme InhibitionPotential modulation of specific enzymesNot specified

2. Cytotoxicity Studies

Studies have shown that certain derivatives of this compound exhibit varying levels of cytotoxicity against cancer cell lines. For instance, modifications to the piperidine ring can enhance or diminish cytotoxic effects, suggesting that structure-activity relationship (SAR) studies are crucial for optimizing therapeutic efficacy .

Case Studies

Case Study 1: ER Stress Protection in Pancreatic Cells

A study focused on a series of N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives found that specific modifications led to improved β-cell protective activity. The most effective compound exhibited maximal activity at 100% with an EC50 value significantly lower than previously reported compounds .

Case Study 2: Cancer Cell Lines

In another study, various analogs were tested against human cancer cell lines to evaluate their cytotoxic effects. Results indicated that certain modifications to the benzamide structure led to enhanced potency against specific cancer types, highlighting the importance of chemical diversity in drug design.

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